Stereochemical Purity: Defined Absolute Configuration vs. Racemic Mixture
The defining feature of (R)-Tetrahydro-2H-pyran-3-OL is its singular, defined (R)-absolute configuration at the C3 stereocenter . In contrast, the racemic mixture (Tetrahydro-2H-pyran-3-ol, CAS 19752-84-2) is an equimolar mixture of (R)- and (S)-enantiomers, which is chemically and physically distinct . The use of the (R)-enantiomer directly introduces the correct stereochemistry into a synthetic sequence, while the use of the racemate necessitates a chiral resolution step or results in a diastereomeric mixture. The target compound is commercially supplied with a minimum purity of 95% and a defined optical rotation, a critical specification absent from the racemate .
| Evidence Dimension | Stereochemical Purity / Composition |
|---|---|
| Target Compound Data | (R)-Tetrahydro-2H-pyran-3-OL (≥95% purity, single enantiomer) |
| Comparator Or Baseline | Racemic Tetrahydro-2H-pyran-3-ol (50:50 mixture of (R) and (S) enantiomers) |
| Quantified Difference | 100% stereochemical purity (single enantiomer) vs. 0% stereochemical purity (equimolar mixture) |
| Conditions | Commercial specification and fundamental stereochemical principle |
Why This Matters
Procuring the pure (R)-enantiomer eliminates the need for costly, low-yielding, and time-consuming chiral resolution steps in the synthesis of stereochemically complex targets.
